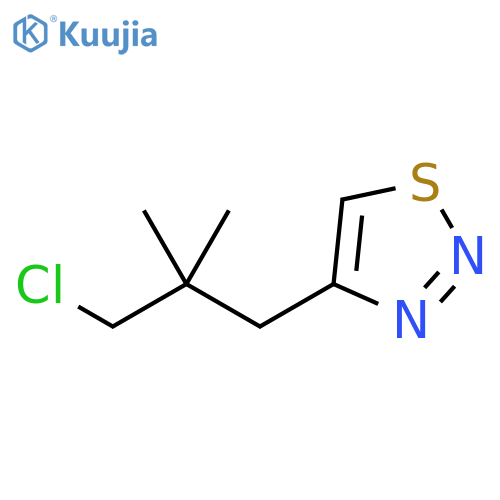Cas no 1849324-88-4 (1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)-)

1849324-88-4 structure
商品名:1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)-
CAS番号:1849324-88-4
MF:C7H11ClN2S
メガワット:190.693639039993
CID:5285671
1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)-
-
- インチ: 1S/C7H11ClN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3
- InChIKey: IJDNNSNGWRBVJB-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(C)(C)CCl)N=N1
1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676774-0.05g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 0.05g |
$1308.0 | 2025-03-12 | |
| Enamine | EN300-676774-2.5g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 2.5g |
$3051.0 | 2025-03-12 | |
| Enamine | EN300-676774-5.0g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 5.0g |
$4517.0 | 2025-03-12 | |
| Enamine | EN300-676774-1.0g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 1.0g |
$1557.0 | 2025-03-12 | |
| Enamine | EN300-676774-0.25g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 0.25g |
$1432.0 | 2025-03-12 | |
| Enamine | EN300-676774-0.1g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 0.1g |
$1371.0 | 2025-03-12 | |
| Enamine | EN300-676774-10.0g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 10.0g |
$6697.0 | 2025-03-12 | |
| Enamine | EN300-676774-0.5g |
4-(3-chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95.0% | 0.5g |
$1495.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041281-1g |
4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole |
1849324-88-4 | 95% | 1g |
¥7735.0 | 2023-03-19 |
1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)- 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1849324-88-4 (1,2,3-Thiadiazole, 4-(3-chloro-2,2-dimethylpropyl)-) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
